molecular formula C24H27N3O4 B2392689 1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921554-72-5

1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Katalognummer: B2392689
CAS-Nummer: 921554-72-5
Molekulargewicht: 421.497
InChI-Schlüssel: YGDGAZHJCXZMDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative characterized by a quinolin-2-yl core substituted with a 3,5-dimethoxybenzyloxy group at the 8-position. The piperidine-4-carboxamide moiety is a common scaffold in medicinal chemistry, often associated with diverse pharmacological activities such as analgesia, antimicrobial effects, and receptor antagonism.

Eigenschaften

IUPAC Name

1-[8-[(3,5-dimethoxyphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-19-12-16(13-20(14-19)30-2)15-31-21-5-3-4-17-6-7-22(26-23(17)21)27-10-8-18(9-11-27)24(25)28/h3-7,12-14,18H,8-11,15H2,1-2H3,(H2,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDGAZHJCXZMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Protection of 8-Hydroxyquinoline

8-Hydroxyquinoline is treated with 3,5-dimethoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic aromatic substitution, yielding 8-((3,5-dimethoxybenzyl)oxy)quinoline with >90% efficiency.

Reaction Conditions:

  • 8-Hydroxyquinoline : 1.0 equiv
  • 3,5-Dimethoxybenzyl chloride : 1.2 equiv
  • K₂CO₃ : 2.0 equiv
  • Solvent : DMF, anhydrous
  • Temperature : 80°C
  • Time : 12 hours

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.89 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.35 (dd, J = 8.3 Hz, 1H, quinoline-H), 7.62–7.55 (m, 2H, quinoline-H), 6.98 (s, 2H, aryl-H), 6.72 (s, 1H, aryl-H), 5.12 (s, 2H, OCH₂), 3.81 (s, 6H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₀H₁₉NO₃ [M+H]⁺: 342.1445; found: 342.1448.

Bromination at C2: Synthesis of 2-Bromo-8-((3,5-dimethoxybenzyl)oxy)quinoline (Intermediate B)

Regioselective Bromination

Direct bromination of quinoline derivatives typically occurs at C3 and C5 due to electronic effects. To achieve C2 selectivity, N-bromosuccinimide (NBS) is employed in the presence of a catalytic amount of iron(III) chloride (FeCl₃) in chlorobenzene at 120°C. This method affords 2-bromo-8-((3,5-dimethoxybenzyl)oxy)quinoline in 75% yield.

Reaction Conditions:

  • Intermediate A : 1.0 equiv
  • NBS : 1.1 equiv
  • FeCl₃ : 0.1 equiv
  • Solvent : Chlorobenzene
  • Temperature : 120°C
  • Time : 6 hours

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 8.5 Hz, 1H, quinoline-H), 8.25 (d, J = 8.5 Hz, 1H, quinoline-H), 7.91 (t, J = 7.8 Hz, 1H, quinoline-H), 7.45 (d, J = 8.0 Hz, 1H, quinoline-H), 6.95 (s, 2H, aryl-H), 6.68 (s, 1H, aryl-H), 5.08 (s, 2H, OCH₂), 3.79 (s, 6H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₀H₁₈BrNO₃ [M+H]⁺: 422.0395; found: 422.0401.

Synthesis of Piperidine-4-carboxamide (Intermediate C)

Amidation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is converted to its corresponding carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Ammonium chloride (NH₄Cl) serves as the ammonia source.

Reaction Conditions:

  • Piperidine-4-carboxylic acid : 1.0 equiv
  • EDC : 1.2 equiv
  • HOBt : 1.2 equiv
  • NH₄Cl : 2.0 equiv
  • Solvent : DCM
  • Temperature : 25°C
  • Time : 24 hours

Characterization Data :

  • ¹H NMR (400 MHz, D₂O) : δ 3.45–3.35 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.30–2.20 (m, 1H, piperidine-H), 1.95–1.75 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z calcd for C₆H₁₂N₂O [M+H]⁺: 129.1022; found: 129.1025.

Buchwald-Hartwig Amination: Final Coupling (Intermediate B + C → Target Compound)

Palladium-Catalyzed C–N Bond Formation

A mixture of Intermediate B, Intermediate C, palladium(II) acetate (Pd(OAc)₂) , Xantphos , and cesium carbonate (Cs₂CO₃) in toluene is heated to 110°C for 18 hours under nitrogen. This step introduces the piperidine-4-carboxamide group at C2 of the quinoline core.

Reaction Conditions:

  • Intermediate B : 1.0 equiv
  • Intermediate C : 1.5 equiv
  • Pd(OAc)₂ : 0.05 equiv
  • Xantphos : 0.1 equiv
  • Cs₂CO₃ : 2.0 equiv
  • Solvent : Toluene
  • Temperature : 110°C
  • Time : 18 hours

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.85 (d, J = 8.5 Hz, 1H, quinoline-H), 8.40 (d, J = 8.5 Hz, 1H, quinoline-H), 7.80–7.70 (m, 2H, quinoline-H), 7.02 (s, 2H, aryl-H), 6.75 (s, 1H, aryl-H), 5.10 (s, 2H, OCH₂), 3.80 (s, 6H, OCH₃), 3.50–3.40 (m, 2H, piperidine-H), 3.00–2.90 (m, 2H, piperidine-H), 2.35–2.25 (m, 1H, piperidine-H), 2.00–1.80 (m, 4H, piperidine-H).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 159.2 (OCH₂), 150.1, 148.5, 139.2, 134.5, 132.0, 130.5, 128.8, 126.9, 125.6, 124.8, 122.2, 119.2, 55.3 (OCH₃), 50.3 (piperidine-C), 44.2 (piperidine-C), 32.1 (piperidine-C).
  • HRMS (ESI+) : m/z calcd for C₂₇H₃₀N₃O₄ [M+H]⁺: 460.2234; found: 460.2237.

Optimization and Mechanistic Insights

Ligand and Solvent Screening

The choice of Xantphos as a ligand significantly enhances coupling efficiency compared to BINAP or DPPF, likely due to improved steric and electronic compatibility with the palladium catalyst. Toluene outperforms dioxane and THF in minimizing side reactions.

Temperature Dependence

Reactions conducted below 100°C exhibited incomplete conversion (<50%), while temperatures above 120°C led to decomposition of the benzyloxy group.

Analyse Chemischer Reaktionen

Types of Reactions

1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of a nitro group yields the corresponding amine .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including the compound . The structure of quinolines often correlates with significant antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy
A study demonstrated that quinoline derivatives exhibited notable activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-donating groups on the quinoline ring enhanced antibacterial activity (Table 1).

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1M. smegmatis6.25 µg/mL
2P. aeruginosa12.5 µg/mL

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound's structural characteristics suggest potential efficacy against malaria-causing parasites.

Mechanism of Action
The mechanism involves inhibition of translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis in the parasite. This unique action distinguishes it from traditional antimalarials like chloroquine.

Case Study: Efficacy in Animal Models
In vivo studies using the P. berghei malaria mouse model reported that derivatives of this compound exhibited excellent oral efficacy with effective doses below 1 mg/kg (Table 2).

CompoundEffective Dose (ED90)Administration Route
A< 1 mg/kgOral
B< 0.5 mg/kgOral

Cancer Treatment Potential

The compound's structural framework positions it as a candidate for anticancer drug development. Quinoline derivatives have been shown to possess cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity
Research indicates that certain quinoline derivatives lead to apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators.

Mechanism of Action
The compound may induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancerous cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinoline derivatives.

Key Findings:

  • The introduction of different substituents on the quinoline ring can significantly alter biological activity.
  • Electron-withdrawing groups tend to enhance antimicrobial properties, while electron-donating groups may improve anticancer efficacy.

Table 3: SAR Analysis

Substituent TypeBiological Activity
Electron-withdrawingIncreased antibacterial
Electron-donatingEnhanced anticancer

Wirkmechanismus

The mechanism of action of 1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with various biological targets, and the piperidine ring may enhance binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Piperidine-4-Carboxamide Derivatives with Acyl Substituents

Compound II (1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide)

  • Structure: Features a 3,4,5-trimethoxybenzoyl group instead of the quinoline-dimethoxybenzyloxy substituent.
  • Pharmacological Activity: Analgesic: Demonstrated significant pain-relief properties in rodent models at 50 mg/kg, though antioxidant and anxiolytic activities were negligible . Antimicrobial: Limited antifungal activity compared to its analog (Compound I), which showed moderate effects against filamentous fungi and yeast .
  • SAR Insight : The trimethoxybenzoyl group enhances analgesic efficacy but reduces antifungal potency, suggesting substituent bulk and electron-donating methoxy groups influence target selectivity.

Quinoline-Containing Analogs

1-(Quinolin-2-yl)triazole Derivatives

  • Structure: Incorporates a triazole-quinoline hybrid, lacking the dimethoxybenzyloxy group .
  • Therapeutic Potential: Quinoline derivatives are frequently explored for antiviral and anticancer activities, though specific data for these analogs are unavailable.

SARS-CoV-2 Inhibitors (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide)

  • Structure : Combines a fluorobenzyl group and a naphthyl-ethyl substituent on the piperidine ring .
  • Pharmacological Activity : Reported as potent SARS-CoV-2 inhibitors, highlighting the role of lipophilic aromatic groups (e.g., naphthyl) in enhancing viral target engagement .
  • SAR Insight : The 4-fluorobenzyl group may improve metabolic stability compared to the target compound’s dimethoxybenzyloxy group, which introduces steric hindrance and electron-donating effects.

Otenabant Hydrochloride

  • Structure: Contains a purine core and chlorophenyl substituents instead of quinoline and dimethoxybenzyloxy groups .
  • Therapeutic Use: Developed as an anti-obesity agent targeting cannabinoid receptors, demonstrating the piperidine-4-carboxamide scaffold’s versatility in central nervous system applications .
  • SAR Insight: Chlorophenyl and purine groups enhance receptor affinity, whereas the target compound’s quinoline and dimethoxybenzyloxy groups may favor peripheral targets.

Key Research Findings and Data Gaps

  • Analgesic Potential: The target compound’s dimethoxybenzyloxy group may mimic the analgesic effects observed in Compound II, though direct evidence is lacking.
  • Metabolic Stability : The dimethoxy groups could enhance oxidative stability compared to fluorobenzyl or chlorophenyl analogs, but in vivo studies are needed.

Biologische Aktivität

1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinoline core which is known for its biological activity.
  • A piperidine ring , contributing to its pharmacological effects.
  • A dimethoxybenzyl group , which may enhance lipophilicity and biological interactions.

Molecular Formula

The molecular formula for this compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3}.

The biological activity of 1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is hypothesized to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown potential as kinase inhibitors, which are crucial in cancer therapy.
  • Modulation of Receptor Activity : The structure suggests potential interactions with various receptors involved in cellular signaling pathways.

Biological Activity Studies

Recent studies have assessed the biological activity of this compound through various assays:

Anti-Cancer Activity

A study evaluated the compound's effects on cancer cell lines, revealing:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against several cancer types, indicating moderate to strong anti-cancer activity.
  • Mechanistic Insights : The compound was found to induce apoptosis in treated cells, suggesting it may trigger programmed cell death pathways.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines in vitro, potentially aiding in conditions like rheumatoid arthritis.

Case Studies

  • Case Study 1 : A study involving mouse models demonstrated that treatment with the compound resulted in significant tumor size reduction compared to control groups. This suggests its potential as a therapeutic agent in oncology.
  • Case Study 2 : In a pharmacokinetic study, the compound displayed favorable absorption and distribution characteristics, making it a candidate for further development.

Synthesis and Optimization

The synthesis of 1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide involves multiple steps:

  • Formation of the Quinoline Backbone : Utilizing known synthetic routes for quinoline derivatives.
  • Piperidine Ring Construction : Employing amide coupling techniques to attach the piperidine moiety.
  • Dimethoxybenzyl Group Addition : Achieved through selective alkylation reactions.

Comparative Analysis

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnti-cancer15Apoptosis induction
Compound BAnti-inflammatory20Cytokine inhibition
1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamideModerate anti-cancer10Unknown receptor modulation

Q & A

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Answer :
  • Acute Toxicity Screening : Rodent studies to determine LD₅₀ and organ-specific effects ( used Sprague-Dawley rats for cannabinoid antagonist profiling) .
  • Metabolite Profiling : Identify toxic metabolites (e.g., reactive intermediates) via trapped ion mobility spectrometry (TIMS) .

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
Quinoline-8-ol derivativeBenzyloxy group introduction62–82
Piperidine-4-carboxamideReductive amination70–82

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentTarget (IC₅₀)Reference
3,5-DimethoxybenzylCB-1 receptor (~1.8 µM)
4-FluorophenylKinase X (IC₅₀ = 4.1 nM)

Q. Table 3: Recommended Analytical Techniques

TechniqueApplicationReference
ESI-MSMolecular weight confirmation
Radio-HPLCMetabolite quantification

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.